
Methyl 2-formylquinoline-4-carboxylate
Overview
Description
“Methyl 2-formylquinoline-4-carboxylate” is a chemical compound with the molecular formula C12H9NO3 . It is a derivative of quinoline, a class of compounds that has been extensively studied due to their wide range of applications in medicinal and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, including “Methyl 2-formylquinoline-4-carboxylate”, has been reported in various studies . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of “Methyl 2-formylquinoline-4-carboxylate” is characterized by the presence of a quinoline core, which is a heterocyclic aromatic compound containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives, including “Methyl 2-formylquinoline-4-carboxylate”, can undergo a variety of chemical reactions. These reactions can be used for the construction and functionalization of the quinoline scaffold .Scientific Research Applications
Antioxidant and Antimicrobial Applications
Methyl 2-formylquinoline-4-carboxylate derivatives have been explored for their antioxidant and antimicrobial properties. For instance, N′-(2-Chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides, which are synthesized starting from compounds including methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate, demonstrated moderate superoxide scavenging activity. Certain compounds in this class also showed activity against gram-positive bacterial strains and fungi such as Aspergillus flavus, Aspergillus niger, and Fusarium oxysporum (Ahmad et al., 2012).
Neuroprotective and Antioxidant Effects
Synthesis of 4-arylquinoline-2-carboxylates has shown significant antioxidant activity, as indicated in studies using the ferric reducing ability of plasma (FRAP) assay. These compounds, specifically 1o and 1q, were able to react directly with hydrogen peroxide, suggesting a mechanism for their antioxidant effect. They also displayed neuroprotective properties against hydrogen peroxide-induced neurotoxicity in human neuroblastoma SH-SY5Y cells and showed potential as anti-Alzheimer's agents (Bharate et al., 2014).
Anticancer Activity
Methyl 2-formylquinoline-4-carboxylate derivatives have been synthesized and evaluated for their anticancer effects, particularly against the breast cancer MCF-7 cell line. Compounds such as 7b, 7c, 8a, 8b, and 8c showed significant anticancer activity compared to the reference compound Dox (Gaber et al., 2021).
Mass Spectrometric Applications
Studies involving mass spectrometry have utilized derivatives of methyl 2-formylquinoline-4-carboxylate. For instance, the gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation has been explored. This research is significant for the characterization of related compounds or metabolic products in various fields, including clinical and forensic analysis (Thevis et al., 2008).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-formylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-16-12(15)10-6-8(7-14)13-11-5-3-2-4-9(10)11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHVJOWSMSVILC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-formylquinoline-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



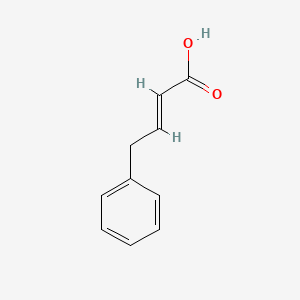

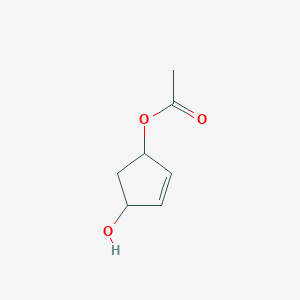

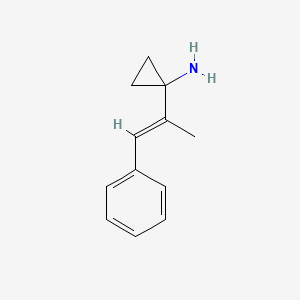

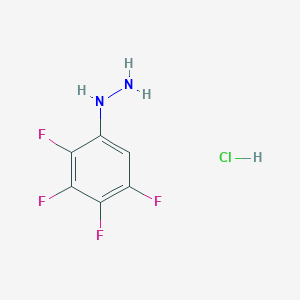
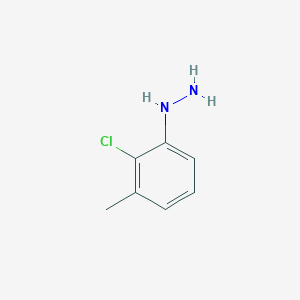

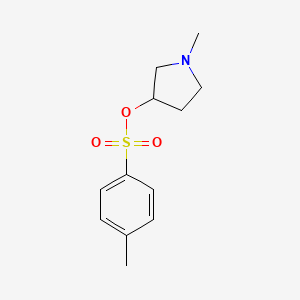
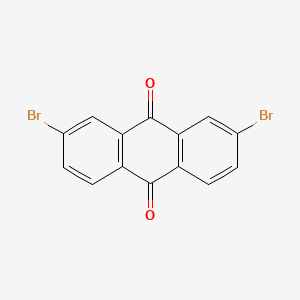

![7-methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride](/img/structure/B3274345.png)
